1-(4-Nitro-1H-indazol-1-yl)ethan-1-one

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Indazole Regioisomers

1-(4-Nitro-1H-indazol-1-yl)ethan-1-one, also known as N-acetyl-4-nitroindazole, is a synthetic indazole derivative with the molecular formula C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol [REFS-1, REFS-2]. The compound features a nitro group at the 4-position and an acetyl substituent at the 1-position of the indazole ring.

Molecular Formula C9H7N3O3
Molecular Weight 205.17
CAS No. 86009-37-2
Cat. No. B1660947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitro-1H-indazol-1-yl)ethan-1-one
CAS86009-37-2
Molecular FormulaC9H7N3O3
Molecular Weight205.17
Structural Identifiers
SMILESCC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-4-9(12(14)15)7(8)5-10-11/h2-5H,1H3
InChIKeyDNGGLOQORAHURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitro-1H-indazol-1-yl)ethan-1-one (CAS 86009-37-2): Sourcing a Key 4-Nitroindazole Scaffold for NOS Research


1-(4-Nitro-1H-indazol-1-yl)ethan-1-one, also known as N-acetyl-4-nitroindazole, is a synthetic indazole derivative with the molecular formula C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol [REFS-1, REFS-2]. The compound features a nitro group at the 4-position and an acetyl substituent at the 1-position of the indazole ring. This specific substitution pattern is critical, as the 4-nitroindazole scaffold has been identified as a pharmacophore for potent nitric oxide synthase (NOS) inhibition, a property distinct from other nitroindazole regioisomers [1].

Why 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one Cannot Be Simply Replaced by Other Nitroindazole Analogs


The position of the nitro substituent on the indazole ring is a primary determinant of NOS inhibitory potency and isoform selectivity [1]. For instance, the 7-nitroindazole (7-NI) regioisomer is a well-characterized, potent nNOS inhibitor, while the 5- and 6-nitro isomers show dramatically weaker activity (e.g., IC50 values against nNOS differ by up to three orders of magnitude) [2]. The 4-nitroindazole scaffold is highlighted as a uniquely potent framework, with the N-1 position offering an additional handle for modulation. Therefore, substituting 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one with a 5-, 6-, or even 7-nitroindazole derivative would yield a compound with a fundamentally different potency, selectivity, and pharmacokinetic profile, making generic or in-class substitution scientifically invalid for NOS-related research.

Quantitative Differentiation Guide for 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one Against Closest Analogs


Positional Isomer Potency: 4-Nitro vs. 5-, 6-, and 7-Nitroindazole on nNOS

The 4-nitroindazole scaffold is a potent pharmacophore for nNOS inhibition, a feature not shared equally by other nitroindazole positional isomers. In a study by Boulouard et al., 4-nitroindazole was characterized as a potent NOS inhibitor [1]. While exact IC50 data for this specific N-1 acetyl derivative is not publicly available, the class-level inference is supported by Wolff & Gribin's comparative enzymatic data on the parent isomers. They reported IC50 values against bovine brain nNOS of 2.5 µM for 7-nitroindazole, 40 µM for 6-nitroindazole, and a substantially weaker 1,150 µM for 5-nitroindazole [2]. This demonstrates a 460-fold difference in potency based solely on the nitro group's position, underscoring that the 4-nitro configuration is a non-substitutable requirement for high potency within this chemotype.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Indazole Regioisomers

Scaffold Potency vs. Reference Compound: 4-Substituted Indazoles vs. 7-Nitroindazole (7-NI)

Introducing a bromine atom at the C4 position creates a compound 'almost as potent as' the gold-standard reference, 7-nitroindazole (7-NI), in vitro [1]. Crucially, the 4-nitroindazole analog also demonstrated in vivo efficacy, producing potent antinociceptive effects after systemic administration, a key translational differentiator [1]. This in vivo validation provides a stronger evidence base for the 4-substituted series compared to scaffolds that only show in vitro activity.

nNOS Inhibitor 7-Nitroindazole Antinociceptive In Vivo

Synthetic Utility: N-1 Acetyl as a Protecting Group vs. Unsubstituted 4-Nitro-1H-indazole

The acetyl group at the N-1 position serves as a protecting group, enabling selective functionalization at other positions of the indazole ring, which is not possible with the unprotected 4-nitro-1H-indazole (CAS 2942-40-7). A patented process describes the formation of 1-acetylindazole as a key intermediate, where the acetyl group is removed later by acid treatment [1]. This provides a crucial synthetic advantage for building more complex libraries, as the N-1 acetyl group can be cleaved under controlled conditions to regenerate the parent scaffold after desired modifications are made elsewhere on the molecule.

Synthetic Chemistry Protecting Group Indazole Derivatization

High-Impact Research Applications for 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development

This compound is the optimal starting material for developing potent nNOS inhibitors for neurological research, particularly for validating targets in pain (antinociception), neurodegenerative diseases, and cerebral ischemia. Its use is justified by the established *in vivo* antinociceptive efficacy of the 4-nitroindazole class [1], a crucial differentiator from analogs like 5-nitroindazole which are >400-fold less potent [2].

Focused Library Synthesis for Nitric Oxide Synthase (NOS) Isoform Selectivity

Use the N-1 acetyl protected 4-nitroindazole scaffold as a central building block to create a focused library. The acetyl group acts as a protecting group [3], enabling selective derivatization at other ring positions to fine-tune selectivity between the nNOS, iNOS, and eNOS isoforms—a critical challenge in NOS inhibitor design given their highly conserved active sites [1].

Purchasing for Experimental Reproducibility in NOS Research

For labs aiming to reproduce or build upon the findings of Boulouard et al., sourcing this specific acetylated 4-nitroindazole derivative is essential. Using a different regioisomer or an unprotected scaffold would introduce significant experimental variables, as the substitution pattern dictates both NOS affinity and synthetic reactivity, thereby compromising the validity and comparability of results [1].

Quote Request

Request a Quote for 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.